molecular formula C8H4Cl2F3NO B2688545 N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide CAS No. 121806-47-1

N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide

Cat. No. B2688545
CAS RN: 121806-47-1
M. Wt: 258.02
InChI Key: AAQIQYFBSKDBEH-UHFFFAOYSA-N
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Description

“N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide” likely belongs to a class of organic compounds known as amides. These compounds contain a functional group composed of a carbonyl group (a carbon atom double-bonded to an oxygen atom) linked to a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions involving aniline derivatives and carboxylic acids or their derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a central carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom, which is in turn bonded to a 2,4-dichlorophenyl group .

Scientific Research Applications

Environmental Persistence and Toxicity

Chlorinated phenols, including compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), are known for their widespread use as herbicides and their subsequent environmental impact. These compounds are persistent in the environment and can have toxic effects on non-target organisms, highlighting the importance of understanding their fate and behavior in aquatic and terrestrial ecosystems. The toxicological profile of chlorophenols and their derivatives, including potential analogs of N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide, suggests a need for careful management and disposal practices to mitigate their environmental footprint (Zuanazzi, Ghisi, & Oliveira, 2020; Krijgsheld & Gen, 1986).

Microbial Degradation and Bioremediation

The microbial degradation of chlorinated compounds is a critical area of research, offering potential pathways for the bioremediation of contaminated sites. Studies on 2,4-D and related chlorophenols have identified microbial processes capable of degrading these compounds, reducing their environmental persistence and toxicity. This research suggests that similar strategies could be explored for the breakdown and detoxification of compounds like this compound, leveraging microbial metabolism to mitigate environmental impacts (Magnoli et al., 2020).

Drinking Water Treatment and Public Health

The occurrence of chlorinated by-products, including those related to chlorophenols, in drinking water raises concerns for public health. Research into the removal of nitrogenous disinfection by-products (N-DBPs), which may include derivatives of this compound, points to the challenges and strategies in water treatment processes. The review of existing treatment methods underscores the importance of identifying and controlling potential precursors to N-DBPs to ensure the safety of drinking water supplies (Bond, Huang, Templeton, & Graham, 2011).

properties

IUPAC Name

N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NO/c9-4-1-2-6(5(10)3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQIQYFBSKDBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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